1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Description
1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a triazolo-pyrimidine derivative characterized by a phenyl-substituted triazole ring fused to a pyrimidine core, a piperazine linker, and a thiophen-2-yl ethanone group.
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7OS/c28-17(13-16-7-4-12-29-16)25-8-10-26(11-9-25)19-18-20(22-14-21-19)27(24-23-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFHSVEESJDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 357.44 g/mol. It possesses a triazolopyrimidine core linked to a piperazine moiety and a thiophene ring, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Tumor growth inhibition |
| 5i | VEGFR2 | 7.60 | Induction of apoptosis |
In a study involving MCF-7 breast cancer cells, compounds similar to the one were shown to significantly inhibit tumor growth and induce apoptosis through cell cycle arrest mechanisms .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by triazolo[4,5-d]pyrimidine derivatives. These compounds have been tested against various bacterial strains with promising results. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
The biological activity of This compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in tumor proliferation.
- Signal Transduction Modulation : It modulates pathways related to cell survival and apoptosis.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to fragmentation and cell death.
Case Studies
A recent study explored the synthesis and characterization of various derivatives based on the triazolo[4,5-d]pyrimidine scaffold. These derivatives were evaluated for their anticancer properties in vitro and in vivo models. The results indicated that modifications in substituents significantly affected their potency against cancer cell lines .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds containing triazolopyrimidine derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that similar triazolopyrimidine derivatives can effectively target signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Triazolo[4,5-d]pyrimidine derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance.
Neurological Applications
Given the presence of the piperazine moiety, there is interest in the compound's effects on the central nervous system. Preliminary studies suggest that it may have anxiolytic or antidepressant effects, similar to other piperazine-containing drugs. The modulation of neurotransmitter systems could be a mechanism through which these effects are mediated.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various triazolopyrimidine derivatives, including the target compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:
Structural and Functional Group Variations
Notes:
- Phenyl vs.
- Thiophene vs. Phenoxy Groups: The thiophen-2-yl ethanone moiety offers superior metabolic stability over phenoxy groups, which are prone to oxidative degradation .
- Fluorophenyl Derivatives : Fluorine substitution (e.g., 4-fluorophenyl in ) increases lipophilicity and bioavailability, but the target compound’s thiophene may balance solubility and potency better .
Pharmacological Profiles
- Antitumor Activity : Ethyl and methyl substituents (e.g., 3-Ethyl-6-methyl variant) show moderate antitumor effects, while the target compound’s dual mechanism (CNS + antitumor) suggests broader therapeutic utility .
- Antimicrobial vs. Anticancer: Phenoxy and fluorophenyl derivatives (e.g., ) prioritize antimicrobial activity, whereas morpholine-containing PKI-402 targets oncogenic kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
